molecular formula C4H6N4O2 B114264 1-methyl-5-oxo-2H-triazole-4-carboxamide CAS No. 148403-40-1

1-methyl-5-oxo-2H-triazole-4-carboxamide

Cat. No.: B114264
CAS No.: 148403-40-1
M. Wt: 142.12 g/mol
InChI Key: QJYDJTGAGXSAMI-UHFFFAOYSA-N
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Description

1-methyl-5-oxo-2H-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the triazole family and is known for its potential application in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 1-methyl-5-oxo-2H-triazole-4-carboxamide varies depending on its application. In medicine, this compound has been shown to inhibit the activity of certain enzymes, leading to cell death in tumor and fungal cells. It has also been shown to reduce inflammation by inhibiting the production of certain cytokines. In agriculture, this compound has been shown to inhibit the growth of plant pathogens by disrupting their cell membranes. In material science, this compound has been shown to form a protective layer on metal surfaces, preventing corrosion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In medicine, this compound has been shown to induce apoptosis in tumor cells, leading to their death. It has also been shown to reduce inflammation by inhibiting the production of certain cytokines. In agriculture, this compound has been shown to inhibit the growth of plant pathogens, leading to increased crop yields. In material science, this compound has been shown to form a protective layer on metal surfaces, preventing corrosion and extending the lifespan of metal structures.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-5-oxo-2H-triazole-4-carboxamide in lab experiments is its high purity and yield, making it suitable for large-scale production. This compound also exhibits a wide range of biological and chemical activity, making it useful for studying various fields of scientific research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 1-methyl-5-oxo-2H-triazole-4-carboxamide. In medicine, this compound could be further studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In agriculture, this compound could be further studied for its potential use as a natural pesticide. In material science, this compound could be further studied for its potential use as a corrosion inhibitor in various industries. Overall, the study of this compound has the potential to lead to significant advancements in various fields of scientific research.

Synthesis Methods

The synthesis of 1-methyl-5-oxo-2H-triazole-4-carboxamide involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride, followed by the addition of ammonia. The resulting compound is then refluxed with acetic anhydride to obtain the final product. This method has been reported to have a high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

1-methyl-5-oxo-2H-triazole-4-carboxamide has been extensively studied for its potential application in various fields of scientific research. In medicine, this compound has been shown to exhibit antitumor, antifungal, and antibacterial activity. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In agriculture, this compound has been shown to have antifungal activity against various plant pathogens. In material science, this compound has been studied for its potential use as a corrosion inhibitor.

Properties

148403-40-1

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

1-methyl-5-oxo-2H-triazole-4-carboxamide

InChI

InChI=1S/C4H6N4O2/c1-8-4(10)2(3(5)9)6-7-8/h7H,1H3,(H2,5,9)

InChI Key

QJYDJTGAGXSAMI-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=NN1)C(=O)N

Canonical SMILES

CN1C(=O)C(=NN1)C(=O)N

synonyms

1H-1,2,3-Triazole-4-carboxamide,5-hydroxy-1-methyl-(9CI)

Origin of Product

United States

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